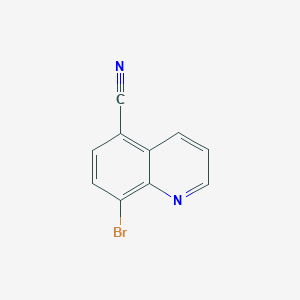

8-Bromoquinoline-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinoline-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-4-3-7(6-12)8-2-1-5-13-10(8)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXRRWSXYCJIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 8 Bromoquinoline 5 Carbonitrile and Its Analogs

Direct Synthetic Routes to 8-Bromoquinoline-5-carbonitrile

Direct synthesis approaches begin with a quinoline (B57606) derivative and introduce the desired bromo and cyano groups in separate steps. The order of these introductions is critical and depends on the directing effects of the substituents and the availability of starting materials.

Bromination of Quinoline-5-carbonitrile Precursors

This synthetic pathway involves the electrophilic bromination of a quinoline-5-carbonitrile starting material. The success of this approach hinges on the regioselectivity of the bromination reaction. The cyano group at the C-5 position is an electron-withdrawing group, which deactivates the benzene (B151609) ring of the quinoline system towards electrophilic substitution. However, the nitrogen atom in the pyridine (B92270) ring also strongly influences the substitution pattern. Electrophilic substitution on the quinoline ring generally occurs on the benzene portion, favoring the C-5 and C-8 positions.

With the C-5 position already occupied by a deactivating cyano group, the substitution is directed primarily to the C-8 position. Studies on the bromination of 8-substituted quinolines have shown that the nature of the existing substituent plays a key role in the reaction's outcome. For instance, the bromination of 8-methoxyquinoline (B1362559) results in regioselective substitution at the C-5 position. acgpubs.org Conversely, when the C-5 position is blocked, electrophilic attack is directed elsewhere. The synthesis of 5-bromo-8-nitroisoquinoline, a related heterocyclic system, is achieved by first brominating isoquinoline at the C-5 position, followed by nitration which is directed to the C-8 position. orgsyn.org

For the direct bromination of quinoline-5-carbonitrile, a typical procedure would involve reacting the substrate with a brominating agent like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst. google.comlatrobe.edu.au

Table 1: Illustrative Conditions for Regioselective Bromination of Quinoline Analogs

| Starting Material | Brominating Agent | Solvent / Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline (B1678124) | Br₂ (1.5 eq) | CH₃CN, 0 °C | 7-Bromo-8-hydroxyquinoline & 5,7-Dibromo-8-hydroxyquinoline | 58% (mono-bromo) | researchgate.net |

| 8-Methoxyquinoline | Br₂ (1.1 eq) | CH₂Cl₂, rt | 5-Bromo-8-methoxyquinoline | 92% | acgpubs.orgresearchgate.net |

| Isoquinoline | NBS | conc. H₂SO₄, -25 °C to -18 °C | 5-Bromoisoquinoline | Good | orgsyn.orggoogle.com |

| 6-Hydroxytetrahydroisoquinoline | Br₂ | Various temperatures | 5-Bromo-6-hydroxytetrahydroisoquinoline | High | latrobe.edu.au |

This table presents data for analogous reactions to illustrate the principles of regioselective bromination on quinoline and isoquinoline systems.

Cyanation of Brominated Quinoline Precursors

An alternative direct route involves introducing the cyano group onto a pre-existing bromo-substituted quinoline. A plausible starting material for this approach would be 5,8-dibromoquinoline. The challenge lies in the selective cyanation of the C-5 position while leaving the C-8 bromine intact.

The Rosenmund-von Braun reaction is a classical and effective method for converting aryl halides to aryl nitriles using copper(I) cyanide (CuCN). wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction typically requires high temperatures (150–250 °C) and polar, high-boiling solvents like DMF or nitrobenzene. organic-chemistry.orgthieme-connect.de The reactivity of aryl halides in this reaction is generally I > Br > Cl. The differential reactivity between the bromine atoms at the C-5 and C-8 positions could potentially be exploited for selective substitution, although this may be challenging.

Modern advancements in palladium-catalyzed cyanation reactions offer milder conditions and greater functional group tolerance, which could be advantageous. nih.gov These methods often use sources like zinc cyanide (Zn(CN)₂) with a palladium catalyst and a suitable ligand. nih.gov

Table 2: Key Features of Cyanation Methodologies

| Reaction Name | Reagents | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|---|

| Rosenmund-von Braun | CuCN (stoichiometric or excess) | High temperature (150-250 °C), polar solvent (e.g., DMF) | Operationally simple, cost-effective, but harsh conditions. | wikipedia.orgthieme-connect.dechem-station.com |

| L-Proline Promoted R-vB | CuCN, L-proline | Lower temperature (80-120 °C) | Milder conditions, improved functional group compatibility. | thieme-connect.de |

| Palladium-Catalyzed Cyanation | Zn(CN)₂, Pd catalyst (e.g., Pd(dba)₂), phosphine ligand | Moderate temperature (e.g., 70-120 °C) | Milder conditions, high functional group tolerance, but can be sensitive to catalyst poisoning. | nih.gov |

A plausible synthetic sequence would start with 8-bromoquinoline, followed by a nitration reaction directed to the 5-position to yield 8-bromo-5-nitroquinoline. The nitro group can then be reduced to an amino group (8-bromo-5-aminoquinoline). Finally, a Sandmeyer reaction, involving diazotization of the amino group followed by treatment with a cyanide salt (e.g., CuCN), would yield the target this compound.

Classical Quinoline Synthesis Adaptations for Brominated Carbonitrile Derivatives

These methods construct the quinoline ring from non-quinoline precursors that already contain the necessary substituents or their precursors. This approach offers the advantage of installing the desired functional groups with high regiocontrol from the outset.

Friedländer Synthesis Modifications

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by either acid or base. wikipedia.orgresearchgate.netalfa-chemistry.com It is one of the most straightforward methods for producing poly-substituted quinolines. nih.gov

To synthesize this compound via this route, one could hypothetically start with 2-amino-3-bromobenzaldehyde. The second component would need to be a compound that provides the remaining atoms for the pyridine ring and incorporates the nitrile group at the correct position. A suitable reactant would be a β-ketonitrile, such as cyanoacetone or a derivative. The condensation would proceed via an initial aldol or Schiff base formation, followed by cyclization and dehydration to form the final quinoline product. wikipedia.orgalfa-chemistry.com

Hypothetical Friedländer Route:

Reactant A: 2-amino-3-bromobenzaldehyde

Reactant B: 3-oxopropanenitrile (cyanoacetaldehyde) or a related β-ketonitrile

Catalyst: Acid (e.g., p-toluenesulfonic acid) or Base (e.g., KOH) alfa-chemistry.com

The reaction conditions would need to be optimized to ensure compatibility with the bromo and cyano functionalities. nih.govorganic-chemistry.org

Pfitzinger Reaction Derivations

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.net

To adapt this reaction for the synthesis of this compound, a 7-bromoisatin would be a required starting material. The reaction of 7-bromoisatin with a base (like potassium hydroxide) opens the isatin ring to form a keto-acid intermediate. wikipedia.orgui.ac.id This intermediate then condenses with a carbonyl compound. To incorporate the 5-cyano group, the chosen carbonyl compound would need to contain a cyano-methyl or cyano-methylene group adjacent to the carbonyl. The resulting intermediate would then cyclize and dehydrate to form a 7-bromoquinoline-4-carboxylic acid derivative with a cyano-containing side chain. Subsequent chemical modification would be required to remove the carboxylic acid group and form the 5-carbonitrile. This multi-step adaptation makes the Pfitzinger reaction a less direct route to the target compound compared to other methods.

Skraup/Doebner-von Miller Protocols for Substituted Quinoline Formation

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis starting from anilines. iipseries.org

The Skraup synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgorgsyn.org The glycerol dehydrates in situ to form acrolein, which then undergoes a 1,4-addition with the aniline, followed by cyclization and oxidation to form the quinoline. To produce this compound, the starting material would need to be 2-bromo-5-cyanoaniline. However, the harsh, strongly acidic, and oxidative conditions of the Skraup reaction could potentially hydrolyze the nitrile group, making this route problematic. uniroma1.it

The Doebner-von Miller reaction is a more versatile variation that reacts an aniline with α,β-unsaturated aldehydes or ketones under acidic conditions. wikipedia.orgacs.orgrsc.org This allows for the synthesis of a wider range of substituted quinolines. researchgate.netyoutube.com For the target molecule, a reaction between 2-bromoaniline and an α,β-unsaturated carbonyl compound bearing a cyano group at the β-position (e.g., 3-cyanoacrolein) could be envisioned. The reaction mechanism involves conjugate addition of the aniline, followed by acid-catalyzed cyclization and oxidation to yield the desired substituted quinoline. wikipedia.org

Table 3: Comparison of Classical Quinoline Syntheses for the Target Compound

| Synthesis Method | Plausible Precursors | Key Advantages | Potential Challenges |

|---|---|---|---|

| Friedländer | 2-amino-3-bromobenzaldehyde + β-ketonitrile | Generally straightforward, high convergence. nih.gov | Availability of substituted 2-amino-benzaldehyde. |

| Pfitzinger | 7-Bromoisatin + cyano-ketone | Builds a highly functionalized quinoline core. ijsr.net | Produces a quinoline-4-carboxylic acid, requiring extra steps; harsh basic conditions. wikipedia.org |

| Skraup | 2-Bromo-5-cyanoaniline + Glycerol | Uses simple, readily available starting materials. | Extremely harsh, violent reaction; risk of nitrile hydrolysis. wikipedia.orgorgsyn.org |

| Doebner-von Miller | 2-Bromoaniline + β-cyano-α,β-unsaturated carbonyl | More versatile than Skraup; allows for varied substitution. wikipedia.org | Harsh acidic conditions may still pose a risk to the nitrile group. |

Conrad-Limpach-Knorr Cyclization Approaches

The Conrad-Limpach-Knorr synthesis is a classical method for the formation of quinoline rings. jptcp.com This reaction involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction conditions, particularly temperature, play a crucial role in determining the regioselectivity of the final product. Under kinetic control (lower temperatures), the reaction yields 4-hydroxyquinolines, while under thermodynamic control (higher temperatures), 2-hydroxyquinolines are the major product. quimicaorganica.orgquimicaorganica.org

The mechanism begins with the attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate after dehydration. wikipedia.org This is followed by an electrocyclic ring-closing reaction at elevated temperatures, typically around 250 °C, to form the quinoline ring. wikipedia.org The use of an inert solvent, such as mineral oil, has been shown to significantly improve the yields of the cyclization step. wikipedia.org

While the direct synthesis of this compound via the Conrad-Limpach-Knorr reaction is not explicitly detailed in the provided search results, the general principles of this methodology can be applied to the synthesis of its analogs by selecting appropriately substituted anilines and β-ketoesters. For instance, using a 2-bromo-5-cyanoaniline as the starting material could potentially lead to the desired quinoline core.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods for the functionalization of quinoline rings. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance. rsc.org

Palladium-Catalyzed Coupling Reactions for Quinolyl-Halide Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of quinoline halides.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance. nih.gov

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For the functionalization of this compound, the Suzuki-Miyaura coupling would involve the reaction of the bromoquinoline with a suitable boronic acid or boronic ester to introduce a new carbon-based substituent at the 8-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov For example, a study on the coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol ester highlighted the importance of optimizing these parameters to maximize the reaction yield. researchgate.net Another study demonstrated the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters, showcasing the reaction's applicability to substrates with potentially coordinating functional groups. rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a vital tool in organic synthesis, particularly for the preparation of aryl amines, which are common motifs in pharmaceuticals. wikipedia.org

The reaction's scope is broad, accommodating a wide range of aryl halides and primary or secondary amines. acsgcipr.org The development of various generations of catalyst systems, particularly those employing sterically hindered phosphine ligands, has significantly expanded the reaction's utility and allowed for milder reaction conditions. wikipedia.org

In the context of this compound, the Buchwald-Hartwig amination could be employed to introduce a variety of amino groups at the 8-position by reacting the bromoquinoline with a primary or secondary amine in the presence of a palladium catalyst and a base. acs.org The choice of ligand is critical, with bidentate phosphine ligands like BINAP and DPPF showing effectiveness for coupling primary amines. wikipedia.org

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to the formation of C(sp)-C(sp²) bonds. wikipedia.orglibretexts.org This reaction is typically carried out under mild conditions, often at room temperature, using an amine as both a base and sometimes as the solvent. wikipedia.org

The generally accepted mechanism involves two independent catalytic cycles for palladium and copper. libretexts.org The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper acetylide intermediate that participates in the transmetalation step. libretexts.org

For this compound, the Sonogashira coupling would allow for the introduction of an alkyne substituent at the 8-position. A modified, copper-free Sonogashira coupling strategy has been developed for the functionalization of various positions on the quinoline motif, which could be applicable. researchgate.net

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including quinolines. rsc.org This approach avoids the pre-functionalization of substrates, such as the introduction of a halide, which is often required for traditional cross-coupling reactions. nih.gov

For quinoline systems, C-H functionalization can be directed to specific positions. The nitrogen atom of the pyridine ring can act as a directing group, often leading to functionalization at the C2 or C8 positions. nih.gov Various transition metals, including palladium, rhodium, and copper, have been employed as catalysts for these transformations. nih.gov

While specific examples of C-H functionalization directly on this compound were not found in the search results, the general principles of this methodology suggest its potential for introducing new functional groups onto the quinoline core. For instance, palladium-catalyzed C-H arylation has been reported for quinoline N-oxides, selectively introducing aryl groups at the C2 position. nih.gov Further research in this area could lead to methods for the direct functionalization of the carbocyclic ring of quinoline derivatives.

Copper-Mediated Cyanation Reactions

Copper-mediated cyanation, often referred to as the Rosenmund-von Braun reaction, is a classical and effective method for introducing a nitrile group onto an aromatic ring. researchgate.net This reaction is highly relevant for the synthesis of this compound from a precursor such as 5,8-dibromoquinoline. The reaction typically involves the use of a copper(I) cyanide salt and is often performed in a high-boiling polar solvent like DMF or NMP.

Modern advancements have led to the development of milder and more efficient copper-catalyzed cyanation methods. These protocols often utilize catalytic amounts of a copper source, various cyanide sources (e.g., NaCN, KCN, acetone cyanohydrin), and ligands to facilitate the reaction. tezu.ernet.innih.govorganic-chemistry.orgnih.gov A domino halogen exchange-cyanation procedure for aryl bromides has been developed, which can be advantageous. organic-chemistry.orgnih.gov This approach uses catalytic amounts of CuI and KI with a diamine ligand in a non-polar solvent, simplifying product isolation. organic-chemistry.orgnih.gov

Table 3: Copper-Mediated Cyanation of Aryl Halides

| Copper Source | Cyanide Source | Ligand | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI (catalytic) | NaCN | N,N'-dimethylethylenediamine | Toluene | 110 | organic-chemistry.orgnih.gov |

| CuI | Acetone cyanohydrin | 1-Butylimidazole | - | - | tezu.ernet.in |

This table provides an overview of various copper-mediated cyanation conditions that could be applied to the synthesis of this compound from a suitable halo-quinoline precursor.

One-Pot and Multicomponent Synthesis Strategies for Derivatives

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. These strategies are increasingly being applied to the synthesis of complex heterocyclic molecules like quinoline derivatives. researchgate.netljmu.ac.uk

Sequential catalysis, where multiple catalytic transformations take place in a single reaction vessel, can streamline synthetic routes. For the synthesis of quinoline derivatives, a combination of catalytic cycles can be employed to build the heterocyclic core and introduce desired functional groups in a sequential manner. For example, a new method to construct 4-hydroxyalkyl-quinoline derivatives has been described via Cu(I) and Au(I) sequential catalyzed cyclization of anilines with aldehyde derivatives and aliphatic alkynes. rsc.org While not directly yielding this compound, this illustrates the power of sequential catalysis in assembling the quinoline framework, onto which the bromo and cyano functionalities could be installed in subsequent steps or as part of a more complex one-pot process.

Tandem reactions, also known as domino or cascade reactions, involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. The synthesis of hexahydroquinoline-3-carbonitrile derivatives has been achieved through a tandem protocol involving a Knoevenagel condensation followed by a Michael addition. nih.gov The development of tandem reactions for the synthesis of highly substituted quinolines, including those with bromo and cyano groups, is an active area of research. A bifunctional catalyst was used to catalyze a one-pot sequential Claisen-Schmidt condensation and reductive intramolecular cyclization to synthesize tetrahydroquinolines. rsc.org These strategies aim to construct the quinoline core and introduce multiple functional groups in a single, efficient operation.

Reactivity and Mechanistic Investigations of 8 Bromoquinoline 5 Carbonitrile

Reactivity of the Bromine Substituent

The bromine atom at the 8-position of the quinoline (B57606) ring is a key handle for a variety of chemical modifications. Its reactivity is predominantly characterized by its ability to act as a leaving group in nucleophilic substitution reactions and to participate in oxidative addition processes with transition metals.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. wikipedia.org Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNAr reactions on aromatic rings are possible when the ring is "activated" by electron-withdrawing groups. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of 8-Bromoquinoline-5-carbonitrile, the carbonitrile (cyano) group at the 5-position is a potent electron-withdrawing group. Its position is para to the bromine atom, which is an ideal arrangement for activating the ring toward nucleophilic attack. The electron-withdrawing nature of the nitrile group helps to delocalize the negative charge of the intermediate carbanion through resonance, thereby stabilizing it and facilitating the substitution. libretexts.org Furthermore, the inherent electron-deficient nature of the pyridine (B92270) ring within the quinoline system also contributes to this activation. wikipedia.orgyoutube.com The SNAr mechanism proceeds in two steps: addition of the nucleophile to form the resonance-stabilized anion, followed by elimination of the bromide leaving group, which restores the aromaticity of the ring system. libretexts.org

Table 1: Factors Influencing SNAr Reactivity of this compound

| Factor | Description | Role in Reactivity |

|---|---|---|

| Bromine Atom | A good leaving group located at the C8-position. | Enables displacement by a variety of nucleophiles. |

| Carbonitrile Group | A strong electron-withdrawing group at the C5-position (para to Br). | Activates the ring for nucleophilic attack and stabilizes the Meisenheimer complex intermediate. wikipedia.orglibretexts.org |

| Quinoline Ring | An electron-deficient heteroaromatic system. | Inherently more susceptible to nucleophilic attack than a corresponding benzene (B151609) ring. wikipedia.orgyoutube.com |

| Nucleophile | The attacking species (e.g., amines, alkoxides, thiolates). | The strength and nature of the nucleophile influence reaction rates and conditions. |

Oxidative Addition in Transition Metal Catalysis

The carbon-bromine bond in this compound is a prime site for oxidative addition, a fundamental step in many transition metal-catalyzed cross-coupling reactions. libretexts.org This process is central to the construction of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone of modern organic synthesis.

In a typical catalytic cycle, a low-valent transition metal complex (commonly palladium(0) or nickel(0)) inserts into the aryl-bromine bond. This step, known as oxidative addition, increases the oxidation state and coordination number of the metal center (e.g., Pd(0) to Pd(II)). libretexts.org The resulting organometallic intermediate can then undergo further reactions, such as transmetalation (in Suzuki or Stille couplings) or migratory insertion (in Heck or carbonylative couplings), before a final reductive elimination step regenerates the catalyst and releases the coupled product. The versatility of this process allows for the bromine atom to be replaced with a wide array of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups.

Reactivity of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group known for its ability to undergo a variety of transformations, including hydrolysis, reduction, and participation in cycloaddition reactions.

Hydrolysis and Amidation Pathways

The nitrile group of this compound is susceptible to hydrolysis under either acidic or basic conditions. This reaction provides a synthetic route to the corresponding carboxylic acid or amide derivatives.

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile is protonated, rendering the carbon atom more electrophilic. Subsequent attack by water leads to the formation of an imidic acid tautomer, which is then further hydrolyzed to a primary amide. Under more forcing conditions, the amide can undergo additional hydrolysis to yield the corresponding carboxylic acid, 8-bromoquinoline-5-carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to give the amide. Similar to the acidic pathway, heating the reaction mixture can drive the hydrolysis of the amide to the carboxylate salt, which upon acidic workup gives the carboxylic acid.

Reduction to Amines and Aldehydes

The reduction of the nitrile group offers pathways to two important functional groups: primary amines and aldehydes. wikipedia.org The choice of reducing agent is critical in determining the final product. chemistrysteps.com

Reduction to Primary Amines: Strong reducing agents can fully reduce the carbon-nitrogen triple bond. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This powerful hydride reagent reduces nitriles to primary amines. libretexts.orgyoutube.com The reaction involves the successive addition of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting nitrogen species, yielding 8-aminomethyl-5-bromoquinoline. chemistrysteps.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). wikipedia.orglibretexts.org This process is often considered a more "green" and economical alternative for producing primary amines on a large scale. wikipedia.org

Reduction to Aldehydes: Partial reduction of the nitrile can be achieved using a less reactive hydride reagent, which stops the reaction at the aldehyde stage after hydrolysis of an intermediate imine. wikipedia.org

Diisobutylaluminium Hydride (DIBAL-H): This is the reagent of choice for the selective reduction of nitriles to aldehydes. commonorganicchemistry.comresearchgate.net The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures but is readily hydrolyzed during aqueous workup to afford the corresponding aldehyde, 8-bromoquinoline-5-carbaldehyde. chemistrysteps.com

Table 2: Reagents for the Reduction of the Nitrile Group

| Reagent | Product Type | Description |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | A powerful, non-selective hydride reducing agent. libretexts.orgyoutube.com |

| H₂ with Metal Catalyst (Raney Ni, Pd/C) | Primary Amine | A common method for catalytic hydrogenation. wikipedia.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | A selective hydride reagent that allows for partial reduction to an aldehyde upon hydrolysis. chemistrysteps.comcommonorganicchemistry.com |

Nitrile Cycloaddition Reactions

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions. These reactions are powerful tools for constructing heterocyclic rings. For instance, in [3+2] cycloadditions, nitriles can react with 1,3-dipoles, such as azides, to form five-membered heterocycles like tetrazoles. This transformation is often catalyzed by Lewis acids or metals. While specific examples involving this compound are not extensively documented in readily available literature, the inherent reactivity of the aryl nitrile functional group suggests its potential to serve as a dipolarophile or dienophile in various cycloaddition processes, providing a pathway to complex, fused heterocyclic systems.

Reactivity of the Quinoline Heterocycle

The quinoline ring system is a hybrid of a "benzene-like" carbocyclic ring and a "pyridine-like" heterocyclic ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it towards nucleophilic attack. Conversely, the carbocyclic ring is more susceptible to electrophilic substitution. In this compound, the presence of a bromine atom at the C8 position and a nitrile group at the C5 position further modulates this inherent reactivity.

Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the carbocyclic ring (positions 5, 6, 7, and 8) as the pyridine ring is deactivated by the electronegative nitrogen atom. gcwgandhinagar.com In the case of this compound, the existing substituents play a crucial role in directing incoming electrophiles.

The bromine atom at C8 is a deactivating but ortho-, para-directing group. The nitrile group at C5 is a strongly deactivating and meta-directing group. Therefore, the positions for further electrophilic substitution are influenced by the interplay of these electronic effects.

Considering the directing effects of the existing substituents:

The bromine at C8 would direct incoming electrophiles to the C7 (ortho) and C6 (para, relative to the C8-C9 bond) positions.

The nitrile group at C5 would direct incoming electrophiles to the C7 and C9 (meta) positions.

The C9 position is part of the ring junction and generally not susceptible to substitution. Thus, the C7 position is activated by the bromo group and deactivated by the nitrile group (though it is meta to it). The C6 position is activated by the bromo group.

A study on the bromination of 8-substituted quinolines demonstrated that the position of substitution is highly dependent on the nature of the substituent at the 8-position. For instance, 8-methoxyquinoline (B1362559) undergoes bromination primarily at the C5 position, while 8-aminoquinoline (B160924) can yield a mixture of 5-bromo and 5,7-dibromo derivatives. acgpubs.orgresearchgate.net While this does not directly correspond to this compound, it highlights the significant influence of the C8 substituent on the regioselectivity of EAS reactions.

Typical electrophilic substitution reactions include nitration and halogenation. For quinoline itself, nitration under harsh conditions yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. youtube.com For this compound, nitration would likely be challenging due to the presence of two deactivating groups. If it were to occur, the most probable position for substitution would be C6, influenced by the para-directing effect of the bromine atom.

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles such as alkyl halides and peroxy acids. youtube.com This reactivity is fundamental to the formation of quinolinium salts and N-oxides. The basicity of the quinoline nitrogen is influenced by the substituents on the ring. In this compound, both the bromo and cyano groups are electron-withdrawing, which reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to unsubstituted quinoline.

Despite this reduced basicity, the nitrogen can still undergo reactions. For example, treatment with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would be expected to form the corresponding this compound N-oxide. The formation of N-oxides is a common transformation for quinolines and can subsequently influence the reactivity of the ring system. youtube.com

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves studying the transition states, stereochemical consequences, and the kinetic and thermodynamic factors that govern the reactions.

Catalytic reactions, particularly those involving transition metals, are pivotal in the functionalization of quinoline derivatives. rsc.org For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom.

In a hypothetical Suzuki coupling of this compound with an arylboronic acid, the mechanism would proceed through the classical catalytic cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond at the C8 position of the quinoline ring to form a Pd(II) intermediate. The structure of the quinoline ligand, including the steric and electronic influence of the nitrile group, can affect the rate of this step.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the 8-aryl-quinoline-5-carbonitrile product.

Computational studies are often employed to analyze the transition state energies of these steps, providing insights into the reaction kinetics and the factors that control selectivity. The geometry of the transition state can be influenced by the coordination of the quinoline nitrogen to the metal center, potentially affecting the ease of reductive elimination.

Reactions that create a new chiral center from the prochiral this compound scaffold are of significant interest. For example, an asymmetric reduction of the quinoline ring or a stereoselective addition to the nitrile group would lead to chiral products.

The use of chiral catalysts, such as those derived from quinine (B1679958) and other Cinchona alkaloids, is a well-established strategy for achieving high stereoselectivity in reactions involving quinolines. wikipedia.org For instance, an asymmetric transfer hydrogenation of the quinoline ring of this compound using a chiral ruthenium or iridium catalyst could potentially yield a chiral tetrahydroquinoline derivative with high enantiomeric excess. The stereochemical outcome would be determined by the interaction between the substrate and the chiral catalyst in the transition state, where one face of the quinoline ring is preferentially shielded.

In reactions where multiple products can be formed, the principles of kinetic and thermodynamic control are paramount. wikipedia.orgdalalinstitute.comjackwestin.comlibretexts.orglibretexts.org A reaction is under kinetic control if the product distribution is determined by the relative rates of formation of the products, favoring the product that is formed fastest (i.e., has the lowest activation energy). A reaction is under thermodynamic control if the product distribution reflects the relative stabilities of the products, favoring the most stable product.

For electrophilic substitution on this compound, the initial attack of the electrophile could potentially occur at different positions. For example, substitution at C6 might be kinetically favored due to the directing effect of the bromine atom, while another isomer might be thermodynamically more stable. By adjusting reaction conditions such as temperature and reaction time, it may be possible to selectively favor one product over the other. Low temperatures and short reaction times generally favor the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be established, favoring the thermodynamic product. libretexts.org

Derivatization and Structure Reactivity Relationships of 8 Bromoquinoline 5 Carbonitrile Analogs

Synthesis of Substituted 8-Bromoquinoline-5-carbonitrile Derivatives

The synthesis of derivatives from this compound allows for a systematic investigation of its chemical behavior. This is primarily achieved through the introduction of various functional groups and by diversifying the core structure.

The electronic nature of the quinoline (B57606) ring system can be fine-tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). These substituents can significantly alter the reactivity of the molecule. For instance, nitration of quinoline derivatives can introduce a nitro group (an EWG), typically at positions 5 or 8. Conversely, groups like methoxy (B1213986) (-OCH3) or amino (-NH2) act as EDGs, increasing the electron density of the aromatic system. researchgate.net The introduction of these groups onto the this compound backbone would likely follow established protocols for electrophilic or nucleophilic aromatic substitution, with the existing bromo and cyano groups directing the position of the incoming substituent.

The table below summarizes potential synthetic routes for introducing such groups.

| Substituent Type | Functional Group | Potential Reaction | Reagents and Conditions |

| Electron-Withdrawing | Nitro (-NO2) | Electrophilic Nitration | HNO3/H2SO4 |

| Electron-Withdrawing | Sulfonyl (-SO3H) | Sulfonation | Fuming H2SO4 |

| Electron-Donating | Hydroxyl (-OH) | Nucleophilic Aromatic Substitution | NaOH, high temperature/pressure |

| Electron-Donating | Methoxy (-OCH3) | Williamson Ether Synthesis (from hydroxyl) | CH3I, K2CO3 |

| Electron-Donating | Amino (-NH2) | Reduction of Nitro Group | Fe/HCl or H2, Pd/C |

The bromo group at the 8-position serves as a versatile handle for introducing aryl and heteroaryl moieties through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is a powerful method for forming carbon-carbon bonds between the quinoline core and various aryl or heteroaryl boronic acids or esters. acs.org This reaction is typically catalyzed by a palladium complex. This method allows for the synthesis of a diverse library of compounds with varied steric and electronic properties, which is crucial for structure-activity relationship studies. acs.org

The following table illustrates the diversification of the this compound scaffold using the Suzuki-Miyaura coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product |

| This compound | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 8-Phenylquinoline-5-carbonitrile |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl2, K3PO4 | 8-(Thiophen-2-yl)quinoline-5-carbonitrile |

| This compound | Pyridine-3-boronic acid | Pd(OAc)2, SPhos, K3PO4 | 8-(Pyridin-3-yl)quinoline-5-carbonitrile |

Positional Isomerism and its Influence on Chemical Reactivity

Positional isomerism, where the bromo and cyano groups are located at different positions on the quinoline ring, has a profound impact on the molecule's chemical reactivity. scirp.orgdocbrown.info The relative positions of these groups alter the electronic distribution and steric environment of the quinoline system. For example, moving the electron-withdrawing cyano group from position 5 to other positions like 2, 6, or 8 would significantly change the electron density at different carbons of the quinoline ring. nih.govresearchgate.net

The bromine at position 4 in 4-bromoquinoline-8-carbonitrile, for instance, deactivates the adjacent positions, while the nitrile group at position 8 influences solubility and intermolecular interactions through its electronic and steric effects. The reactivity in nucleophilic aromatic substitution (SNAr) reactions is particularly sensitive to the location of the leaving group (bromine) and the activating group (nitrile).

The table below compares this compound with some of its positional isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences | Expected Reactivity Differences |

| This compound | C10H5BrN2 | 233.06 | Bromo at C8, Cyano at C5 | Reactivity influenced by the interplay of both groups on the benzene (B151609) and pyridine (B92270) rings. |

| 4-Bromoquinoline-8-carbonitrile | C10H5BrN2 | 233.06 | Bromo at C4, Cyano at C8 | Bromine at C4 activates this position for nucleophilic attack. |

| 6-Bromoquinoline-2-carbonitrile | C10H5BrN2 | 233.06 | Bromo at C6, Cyano at C2 | Cyano group at C2 strongly influences the pyridine ring's electronics. nih.gov |

| 6-Bromoquinoline-8-carbonitrile | C10H5BrN2 | 233.06 | Bromo at C6, Cyano at C8 | Both substituents are on the benzene ring, affecting its reactivity. researchgate.net |

Structure-Activity Relationship (SAR) Studies in Chemical Transformations

The position of substituents is a critical determinant of reaction outcomes. In reactions such as Suzuki-Miyaura coupling at the C8-bromo position, the presence of other substituents on the quinoline ring can affect the reaction yield. A bulky substituent near the reaction center may sterically hinder the approach of the catalyst, leading to lower yields. The electronic nature of substituents also plays a role; electron-donating groups can increase the electron density at the reaction site, which may affect the oxidative addition step in the catalytic cycle.

The reactivity of this compound derivatives can be rationalized by considering the electronic and steric effects of the substituents. The Hammett equation can be a useful tool to quantify the electronic influence of substituents on reaction rates. nih.gov

Electronic Effects: The this compound system has two electron-withdrawing groups, the bromo and the cyano group. The nitrile group, being a strong electron-withdrawing group, significantly reduces the electron density of the quinoline ring, particularly affecting the positions ortho and para to it. This electronic pull can influence the pKa of the quinoline nitrogen and the susceptibility of the ring to nucleophilic attack.

Steric Effects: The steric bulk of substituents can influence the regioselectivity of reactions. For example, in electrophilic substitution reactions, a bulky substituent may direct incoming electrophiles to less hindered positions. Similarly, in cross-coupling reactions, steric hindrance around the C-Br bond can impact the efficiency of the catalytic process.

The following table outlines the expected impact of different substituent types on the reactivity of the this compound core.

| Substituent at C-2, C-4, C-6, or C-7 | Electronic Effect | Steric Effect | Expected Impact on Suzuki Coupling at C-8 | Expected Impact on Nucleophilic Attack on the Ring |

| -OCH3 (Electron-Donating) | Increases electron density | Moderate | May slightly decrease reaction rate | Deactivates the ring towards nucleophiles |

| -NO2 (Electron-Withdrawing) | Decreases electron density | Moderate | May facilitate oxidative addition | Activates the ring towards nucleophiles |

| -tBu (Bulky Alkyl) | Weakly Electron-Donating | High | May decrease yield due to steric hindrance | Steric hindrance may block attack at adjacent positions |

| -F (Halogen) | Inductively Withdrawing | Low | May slightly increase reaction rate | Activates the ring towards nucleophiles |

Advanced Spectroscopic and Structural Elucidation Studies

X-ray Crystallography for Solid-State Molecular Architecture

A thorough search of crystallographic databases and peer-reviewed literature did not yield any published single-crystal X-ray diffraction studies for 8-Bromoquinoline-5-carbonitrile.

Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Halogen Bonding)

Without a determined crystal structure, information regarding the specific crystal packing arrangement and the nature of intermolecular interactions, such as potential π-π stacking or halogen bonding, remains uncharacterized.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Detailed experimental data on intramolecular parameters, including specific bond lengths, bond angles, and dihedral angles for this compound, are not available as no crystallographic analysis has been publicly reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Comprehensive NMR spectroscopic studies for this compound are not available in the surveyed scientific literature.

Advanced 1H and 13C NMR Techniques for Structural Assignment

While the synthesis of various bromo- and cyano-substituted quinolines has been described, dedicated papers presenting a complete assignment of the ¹H and ¹³C NMR spectra for this compound could not be located. Therefore, a data table of experimentally verified chemical shifts and coupling constants cannot be provided.

2D NMR Experiments for Connectivity and Proximity Analysis

There are no published reports on the use of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), for the structural elucidation of this compound. Consequently, an analysis based on such connectivity and proximity data is not possible at this time.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information

Detailed and assigned experimental vibrational spectroscopy data for this compound are absent from the current scientific literature. Although IR and Raman spectroscopy are powerful tools for identifying functional groups, specific studies providing and interpreting the spectra for this compound have not been published. As a result, a table of characteristic vibrational frequencies and their assignments for this compound cannot be compiled.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation

UV-visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The quinoline (B57606) ring system, being an aromatic heterocycle, exhibits characteristic π-π* transitions. The presence of a nitrogen atom also introduces the possibility of n-π* transitions, involving the non-bonding electrons on the nitrogen.

The electronic absorption spectra of quinoline and its derivatives are well-documented. For instance, studies on 8-hydroxyquinoline (B1678124) have identified π-π* and n-π* transitions within the quinoline ring. researchgate.net The substitution of the quinoline core with a bromine atom and a carbonitrile group, as in this compound, is expected to modulate these electronic transitions. Both the bromo and the nitrile groups are electron-withdrawing and can influence the energy levels of the molecular orbitals, potentially leading to shifts in the absorption maxima (λmax) compared to the unsubstituted quinoline.

While specific experimental data for this compound is not extensively published, the expected electronic transitions can be inferred from related compounds. The π-π* transitions, originating from the conjugated system of the quinoline ring, are typically observed at shorter wavelengths with high molar absorptivity. The n-π* transitions, which are generally of lower intensity, are expected at longer wavelengths. The extended conjugation and the presence of heteroatoms and substituents would likely result in a complex spectrum with multiple absorption bands.

| Transition Type | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π-π | 200-350 | Involving the promotion of electrons in the conjugated quinoline ring system. Typically high intensity. |

| n-π | >300 | Involving the promotion of non-bonding electrons from the nitrogen atom to an anti-bonding π* orbital. Typically low intensity. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C₁₀H₅BrN₂. nih.gov

The calculated molecular weight of this compound is approximately 233.06 g/mol . nih.gov High-resolution mass spectrometry would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in mass spectrometry provides valuable structural information. Upon ionization, the this compound molecule will form a molecular ion (M⁺˙). The stability of the quinoline ring suggests that it will be a prominent feature in the mass spectrum. The fragmentation of the molecular ion is expected to proceed through the loss of the substituents and cleavage of the ring system.

A probable fragmentation pathway would involve the loss of the bromine atom (Br˙), which would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the quinoline-5-carbonitrile radical cation. Another likely fragmentation is the loss of the cyano group (˙CN). Further fragmentation could involve the loss of hydrogen cyanide (HCN) from the quinoline ring, a known fragmentation pathway for quinoline derivatives. uni.lu

| Ion | Formula | m/z (approximate) | Description |

|---|---|---|---|

| [M]⁺˙ | [C₁₀H₅BrN₂]⁺˙ | 232/234 | Molecular ion (showing isotopic pattern for Br) |

| [M-Br]⁺ | [C₁₀H₅N₂]⁺ | 153 | Loss of a bromine radical |

| [M-CN]⁺ | [C₉H₅BrN]⁺ | 206/208 | Loss of a cyano radical |

| [M-HCN]⁺˙ | [C₉H₄BrN]⁺˙ | 205/207 | Loss of hydrogen cyanide from the molecular ion |

Computational and Theoretical Chemistry of 8 Bromoquinoline 5 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and energetic properties of molecules. For 8-Bromoquinoline-5-carbonitrile, DFT calculations can elucidate its optimized geometry, conformational possibilities, and the distribution of electrons within the molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT procedure to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Conformational analysis, a subsequent step, would explore different spatial arrangements of the molecule, known as conformers, and their relative energies. However, due to the rigid, fused-ring system of the quinoline (B57606) core, this compound is expected to have a largely planar and rigid structure with limited conformational flexibility. The primary focus of optimization would be on the precise bond lengths and angles within this planar framework.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Placeholder Data)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-Br | 1.90 |

| C-C (aromatic) | 1.39 - 1.42 | |

| C-N (quinoline) | 1.33 - 1.38 | |

| C-C≡N | 1.45 | |

| C≡N | 1.15 | |

| Bond Angle | C-C-Br | 120.5 |

| C-N-C (quinoline) | 117.8 | |

| C-C-C≡N | 178.5 |

Note: The data in this table is illustrative and represents typical values for similar chemical bonds. Actual values for this compound would be obtained from specific DFT calculations.

Electronic Structure Analysis (Charge Distribution, Dipole Moments)

The electronic structure of this compound, specifically the distribution of electron density, is a key determinant of its chemical behavior. DFT calculations can map the electron density and derive atomic charges, providing a picture of the electrophilic and nucleophilic sites within the molecule. The presence of the electronegative bromine atom, the nitrogen in the quinoline ring, and the cyano group significantly influences this distribution.

Table 2: Illustrative Mulliken Atomic Charges and Dipole Moment for this compound (Placeholder Data)

| Atom | Mulliken Charge (e) |

| N (quinoline) | -0.55 |

| Br | -0.10 |

| C (attached to Br) | +0.05 |

| C (cyano) | +0.15 |

| N (cyano) | -0.40 |

| Property | Value |

| Dipole Moment | 3.5 D |

Note: The data in this table is for illustrative purposes. The actual charge distribution and dipole moment would be determined by specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other chemical species.

HOMO-LUMO Energy Gap and Chemical Reactivity Prediction

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Placeholder Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Note: This data is illustrative. Precise energy values are obtained from quantum chemical calculations.

Orbital Overlap and Reaction Pathways

The spatial distribution of the HOMO and LUMO is crucial for predicting the regioselectivity of chemical reactions. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), and its lobes indicate the most likely sites for electrophilic attack. The LUMO, on the other hand, relates to the molecule's ability to accept electrons (electrophilicity), with its lobes highlighting potential sites for nucleophilic attack. In the case of this compound, the HOMO is likely to be distributed over the quinoline ring, while the LUMO may be more localized towards the electron-deficient regions influenced by the cyano and bromo substituents. The interaction and overlap of these frontier orbitals with those of a reacting partner determine the feasibility and preferred pathway of a chemical reaction.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis provides valuable information about intramolecular and intermolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

No molecular dynamics (MD) simulation studies specifically investigating the dynamic behavior and solvent effects of this compound have been identified in the searched scientific literature. Therefore, no data tables or detailed research findings on its conformational changes, flexibility, or interactions with various solvents at an atomistic level can be provided.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

There are no available computational studies in the reviewed literature that predict the spectroscopic properties (such as NMR, IR, UV-Vis) of this compound using methods like Density Functional Theory (DFT). Consequently, a comparison between theoretically predicted spectra and experimental data cannot be compiled. No data tables comparing calculated and observed spectroscopic values are available.

Computational Mechanistic Studies of Organic Transformations

A search of scholarly databases reveals no computational studies on the mechanistic pathways of organic transformations involving this compound. Theoretical investigations into its reactivity, transition states of reactions, or the elucidation of reaction mechanisms through computational methods have not been published. As such, there are no research findings or data tables to present for this topic.

Applications of 8 Bromoquinoline 5 Carbonitrile in Advanced Chemical Research

Molecular Building Blocks in Organic Synthesis

The utility of 8-Bromoquinoline-5-carbonitrile as a molecular building block is rooted in the reactivity of its bromo and cyano substituents. These functional groups serve as versatile handles for a variety of chemical transformations, enabling the construction of more complex molecular frameworks.

Precursors for Complex Heterocyclic Architectures

The presence of a bromine atom at the 8-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of intricate heterocyclic systems. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl groups by reacting the bromoquinoline with a corresponding boronic acid. mskcc.orggoogle.com Similarly, the Sonogashira coupling can be employed to attach alkyne moieties, further expanding the molecular complexity. nih.govnih.gov

The cyano group at the 5-position also offers a range of synthetic possibilities. It can undergo hydrolysis to form a carboxylic acid, which can then be used in amide bond formation or other derivatizations. Furthermore, the nitrile functionality can participate in cycloaddition reactions, leading to the formation of fused heterocyclic rings. nih.gov The combination of these reactive sites allows for a stepwise and controlled elaboration of the quinoline (B57606) scaffold, leading to the generation of novel polycyclic and complex heterocyclic architectures with potential applications in materials science and medicinal chemistry. nih.govrsc.org

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 8-Aryl/Heteroaryl-quinoline-5-carbonitrile |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 8-Alkynyl-quinoline-5-carbonitrile |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | 8-Amino-quinoline-5-carbonitrile |

| Heck Coupling | Alkene | Pd catalyst, Base | 8-Alkenyl-quinoline-5-carbonitrile |

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. researchgate.netnih.gov The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov this compound, with its two distinct points of modification, is an excellent starting point for DOS.

By systematically varying the reactants in the cross-coupling reactions at the 8-position and the transformations of the cyano group at the 5-position, a large library of unique quinoline derivatives can be rapidly synthesized. mskcc.org This approach allows for the exploration of a vast chemical space around the quinoline core, increasing the probability of discovering compounds with desired biological activities. The ability to generate skeletal diversity from a common precursor is a key advantage in modern drug discovery. researchgate.net

Ligands and Catalysts in Coordination Chemistry

The nitrogen atom in the quinoline ring and the potential for introducing other coordinating atoms make this compound and its derivatives attractive ligands for the formation of metal complexes.

Metal Complexation Studies

Quinoline derivatives are known to form stable complexes with a variety of metal ions. researchgate.netrsc.orgnih.gov The nitrogen atom of the quinoline ring acts as a Lewis base, readily coordinating to metal centers. While no specific metal complexation studies involving this compound have been extensively reported, its structural features suggest a strong potential for such applications.

Derivatives of this compound, where the bromine atom is substituted with a coordinating group (e.g., a hydroxyl or amino group through nucleophilic substitution), would create a bidentate ligand capable of chelating metal ions. The electronic properties of the quinoline ring, influenced by the cyano group, would in turn affect the coordination properties and the stability of the resulting metal complexes. The study of these complexes would provide valuable insights into their electronic structure, geometry, and potential applications. bendola.com

Table 2: Potential Metal Complexes with Derivatives of this compound

| Metal Ion | Potential Ligand Derivative | Potential Coordination Mode |

| Cu(II) | 8-Hydroxyquinoline-5-carbonitrile | Bidentate (N, O) |

| Zn(II) | 8-Aminoquinoline-5-carbonitrile | Bidentate (N, N) |

| Pd(II) | 8-(Pyridyl)quinoline-5-carbonitrile | Bidentate (N, N') |

| Ru(II) | 8-Hydroxyquinoline-5-carbonitrile | Bidentate (N, O) |

Role in Catalytic Reaction Development

Metal complexes containing quinoline-based ligands have been successfully employed as catalysts in a range of organic transformations. researchgate.netdntb.gov.ua The steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

By designing and synthesizing novel ligands derived from this compound, it is possible to develop new catalysts with tailored properties. For example, chiral ligands derived from this scaffold could be used in asymmetric catalysis. The ability to fine-tune the ligand environment around the metal center by modifying the substituents on the quinoline ring opens up possibilities for developing highly efficient and selective catalysts for various chemical reactions. mdpi.com

Probes for Mechanistic Biological Research

Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level. Quinoline-based compounds are known to exhibit interesting photophysical properties and have been utilized in the development of fluorescent probes for bioimaging. crimsonpublishers.comcrimsonpublishers.comresearchgate.net

While the direct application of this compound as a biological probe has not been documented, its derivatives hold promise in this area. The quinoline core can act as a fluorophore, and by attaching specific recognition moieties, probes that selectively bind to and report on the presence of particular biomolecules or ions can be designed. For instance, by replacing the bromo group with a receptor for a specific metal ion, a fluorescent sensor could be created. nih.gov The cyano group could also be modified to tune the photophysical properties of the molecule. The development of such probes would enable researchers to study biological mechanisms with high spatial and temporal resolution. acs.org

Investigation of Enzyme Inhibition Mechanisms (e.g., LDH, Topoisomerase I)

The quinoline core is a well-established pharmacophore in the design of enzyme inhibitors. While specific studies detailing the inhibition of Lactate Dehydrogenase (LDH) or Topoisomerase I by this compound are not extensively documented, the broader family of quinoline derivatives has shown significant activity against these and other enzymatic targets.

Lactate Dehydrogenase (LDH): LDH is a critical enzyme in anaerobic glycolysis, a pathway often upregulated in cancer cells (the Warburg effect). physchemres.org Inhibition of LDH is a therapeutic strategy to disrupt cancer cell metabolism. physchemres.orgnih.gov LDH inhibitors often work by competing with the enzyme's natural substrates, pyruvate (B1213749) or the cofactor NADH. physchemres.org Although pyrazole-based and other heterocyclic compounds are more commonly reported as LDH inhibitors, the diverse inhibitory capacity of the quinoline scaffold suggests it as a candidate for designing new LDH-targeting molecules. nih.govnih.gov For instance, quercetin, a flavonoid compound, has been shown to inhibit LDH activity and reduce the proliferation and invasion of breast cancer cells. nih.gov

Topoisomerase I (Top I): Topoisomerase I is a vital enzyme that relaxes DNA supercoiling during replication and transcription. nih.gov It is the target of the highly successful camptothecin (B557342) family of anticancer drugs. drugbank.com These inhibitors function by trapping the "cleavable complex," a transient intermediate where Topoisomerase I is covalently bonded to the DNA strand, which leads to lethal DNA breaks. nih.gov A class of compounds structurally related to quinolines, the indenoisoquinolines, are potent Topoisomerase I inhibitors that function via a similar interfacial inhibition mechanism, intercalating at the DNA-enzyme interface and stabilizing the cleavable complex. nih.gov The planar aromatic system of the quinoline ring is crucial for such intercalating interactions. Ab initio calculations on related 7-azaindenoisoquinolines suggest that electron-deficient aromatic systems can enhance π-π stacking interactions with DNA bases, thereby improving inhibitory activity. nih.gov The electron-withdrawing nature of the bromo and cyano groups in this compound could theoretically contribute to such interactions.

Elucidation of Molecular Interaction Pathways with Biological Targets

Understanding how a molecule binds to its biological target is fundamental to rational drug design. For quinoline-based inhibitors, molecular docking studies have provided significant insights into these interaction pathways, even when specific crystallographic data is unavailable.

Molecular docking analyses of various quinoline derivatives with enzymes like HIV reverse transcriptase and p53 have revealed common interaction patterns. physchemres.orgnih.gov These typically involve:

Hydrogen Bonding: Interactions between heteroatoms (like the quinoline nitrogen) or substituents and amino acid residues (such as lysine (B10760008) or tyrosine) in the enzyme's active site. nih.gov

Hydrophobic Interactions: The aromatic rings of the quinoline scaffold often engage in hydrophobic interactions with nonpolar amino acid residues. nih.gov

π-π Stacking: The planar quinoline ring can stack with the aromatic side chains of amino acids like tryptophan, phenylalanine, or tyrosine. physchemres.org

DNA Intercalation: In the case of DNA-targeting enzymes like Topoisomerase I, the planar quinoline system can insert itself between DNA base pairs, a key mechanism for stabilizing the drug-enzyme-DNA ternary complex. nih.gov

For example, docking studies of styrylquinoline derivatives with the p53 protein show hydrogen bonds with leucine (B10760876) and tyrosine residues, which stabilize the ligand-receptor complex. physchemres.org Similarly, studies on indenoisoquinoline inhibitors of Topoisomerase I highlight their ability to form critical hydrogen bonds with specific amino acid residues at the enzyme-DNA interface, trapping the catalytic complex. nih.gov These established binding modes for related structures provide a predictive framework for how this compound might interact with potential biological targets.

Development of Chemical Biology Tools

Chemical biology relies on small molecules to probe and manipulate biological systems. A key application for certain quinoline derivatives is in the development of "caged compounds," where a photoremovable protecting group (PPG) is used to control the release of a biologically active molecule with light. researchgate.netinstras.com This technique offers precise temporal and spatial control over biological processes. instras.comresearchgate.net

While this compound itself has not been highlighted in this context, the closely related compound 8-bromo-7-hydroxyquinoline (BHQ) is a well-studied PPG. instras.comresearchgate.net BHQ can be attached to bioactive molecules containing carboxylate, phosphate, or diol functional groups, rendering them inert. instras.comresearchgate.net Upon irradiation with UV light (e.g., 365 nm), BHQ is cleaved, releasing the active molecule on a sub-microsecond timescale. instras.comresearchgate.net This rapid release is critical for studying fast physiological events. The development of such tools is a significant area of research, with efforts focused on optimizing the photochemical properties of the PPG scaffold.

Research in Materials Science and Photophysics

The electronic and photophysical properties of the quinoline ring system make it a valuable component in materials science, particularly for applications in optics and electronics.

Development of Organic Light-Emitting Diode (OLED) Components

Quinoline derivatives are known for their potential in optoelectronic devices due to their fluorescence properties and charge-transport capabilities. nih.gov While specific research on this compound in OLEDs is limited, related quinoline structures are investigated as emitters or host materials. The photoluminescence and quantum yield of these materials are critical performance metrics. For instance, studies on other quinoline derivatives have shown that the introduction of specific substituents, such as an amino group, can dramatically increase the fluorescence quantum yield, making them highly emissive and suitable for use as OLED components. nih.gov The electron-withdrawing properties of the bromo and cyano groups in this compound would be expected to significantly influence its electronic structure and, consequently, its suitability for various roles within an OLED device architecture.

Photophysical Property Modulation (Absorption, Emission, Charge Transfer)

The absorption and emission characteristics of quinoline derivatives can be finely tuned by altering their substitution pattern. The position and nature of substituents dictate the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which in turn govern the wavelengths of light absorbed and emitted.

For example, in the context of photoremovable protecting groups, the absorption spectrum determines the wavelength of light needed for uncaging. researchgate.net The quantum yield (Φ) of the photorelease reaction is a measure of the efficiency of this process. nih.gov Research on related compounds like (8-chloro-7-hydroxyquinolin-2-yl)methyl acetate (B1210297) (CHQ-OAc) and (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (BHQ-OAc) shows how halogen substitution impacts these properties. BHQ-OAc exhibits a higher quantum efficiency for photorelease compared to its chloro-analog, a difference attributed to variations in excited-state proton transfer and fluorescence quantum yield. nih.gov The presence of a cyano group, as seen in (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) derivatives, also profoundly modifies the electronic and photophysical behavior, influencing the stability and reaction pathways upon photoexcitation. researchgate.net

Photoremovable Protecting Groups Research

Research into quinoline-based photoremovable protecting groups (PPGs) is a vibrant field, driven by the need for chemical tools that can be activated by light, particularly through two-photon excitation (2PE) for enhanced spatial resolution in biological tissue. instras.comresearchgate.net

The compound 8-bromo-7-hydroxyquinoline (BHQ) is a key example. It is efficiently cleaved by both one-photon (at 365 nm) and two-photon (at 740 nm) excitation to release biologically relevant molecules. instras.comresearchgate.net Mechanistic studies, including time-resolved infrared spectroscopy, indicate that photolysis proceeds through a solvent-assisted photoheterolysis (SN1) mechanism. instras.comresearchgate.net

The introduction of a cyano group, creating the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) scaffold, further refines the properties of these PPGs. researchgate.netresearchgate.net The table below compares the key photochemical properties of caged acetates derived from these two important quinoline scaffolds, illustrating how substituent changes modulate their function.

| Photoremovable Protecting Group (PPG) | Abbreviation | Key Substituents | Two-Photon Uncaging Cross-Section (δu) [GM]a | Excitation Wavelength (1PE / 2PE) [nm] | Key Features |

|---|---|---|---|---|---|

| (8-Bromo-7-hydroxyquinolin-2-yl)methyl Acetate | BHQ-OAc | 8-Bromo, 7-Hydroxy | 0.59 | 365 / 740 | Efficiently photolyzed; releases carboxylates, phosphates, and diols. researchgate.net |

| (8-Cyano-7-hydroxyquinolin-2-yl)methyl Acetate | CyHQ-OAc | 8-Cyano, 7-Hydroxy | 0.32 | ~365 / ~740 | Demonstrates good stability and rapid photolysis. researchgate.net |

This research highlights a structure-property relationship where the bromo and cyano groups play a crucial role in defining the photophysical and photochemical characteristics of the quinoline core, guiding the design of next-generation chemical tools for biology and medicine.

Application in Analytical Chemistry Research (as research standards)

The primary function of an analytical standard is to provide a known, stable, and pure reference for the calibration of analytical instruments and the validation of analytical methods. These standards are essential for ensuring the accuracy and comparability of measurement results across different laboratories and over time. The development and certification of a chemical as a research standard involve a rigorous process of synthesis, purification, and characterization to establish its identity and purity with a high degree of confidence.

While quinoline derivatives, as a broad class of compounds, have applications in analytical chemistry, this does not automatically confer the status of an analytical standard upon each individual derivative. The specific properties and intended use of a compound determine its suitability as a standard.

It is important to distinguish between a chemical reagent or intermediate and a research standard. A chemical intermediate, such as this compound, is a compound that is part of a synthetic pathway to create other substances. Its purity is sufficient for the intended reaction, but it does not typically undergo the extensive characterization and validation required for it to serve as a reference material for analytical measurements.

Given the lack of available data, no detailed research findings or data tables regarding the application of this compound as an analytical research standard can be presented. The scientific community relies on well-documented and certified materials for analytical research, and at present, this compound does not appear to be among them.

Future Research Directions and Emerging Challenges

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility necessitates a shift towards more sustainable synthetic practices. benthamdirect.com Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous reagents, and significant waste generation. nih.gov Future research will undoubtedly focus on developing greener and more efficient routes to 8-Bromoquinoline-5-carbonitrile and its derivatives.